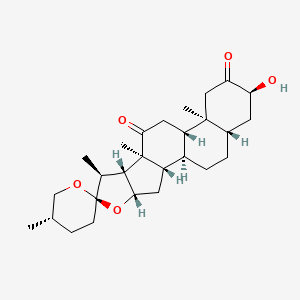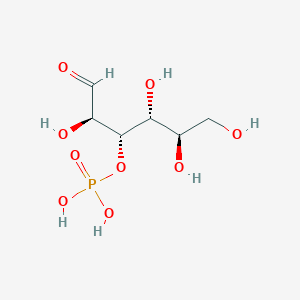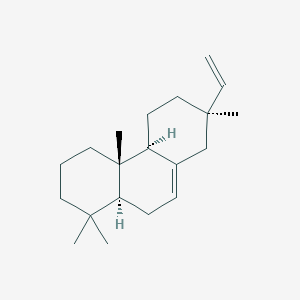
Syn-pimaradiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Syn-pimaradiene is a complex organic compound with a unique structure It belongs to the class of polycyclic hydrocarbons and is characterized by its multiple ring system and specific stereochemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Syn-pimaradiene involves several steps, typically starting from simpler organic molecules. The process often includes:
Cyclization Reactions: Formation of the polycyclic structure through cyclization reactions.
Stereoselective Reactions: Ensuring the correct stereochemistry at each chiral center.
Functional Group Modifications: Introducing the ethenyl and methyl groups at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Catalytic Hydrogenation: To achieve the desired hydrogenation state.
High-Pressure Reactions: To facilitate certain cyclization steps.
Purification Techniques: Such as chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Syn-pimaradiene undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form ketones or alcohols.
Reduction: Reduction reactions can modify the ethenyl group.
Substitution: Halogenation or other substitution reactions can occur at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution Reagents: Including halogens or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alkanes.
Applications De Recherche Scientifique
Syn-pimaradiene has several scientific research applications:
Chemistry: Used as a model compound in studying polycyclic hydrocarbon reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism by which Syn-pimaradiene exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate biological pathways.
Pathway Modulation: Affecting signaling pathways involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,4S,4bS,8aS,10R)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,5,6,7,8a,9,10-octahydro-1H-phenanthrene-4,10-diol: Similar structure but with additional hydroxyl groups.
(2R,4aS,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-10-methylidene-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydrophenanthren-4a-ol: Contains a methylidene group and additional hydrogenation.
Uniqueness
The uniqueness of Syn-pimaradiene lies in its specific stereochemistry and the presence of the ethenyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H32 |
|---|---|
Poids moléculaire |
272.5 g/mol |
Nom IUPAC |
(2R,4aS,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene |
InChI |
InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,8,16-17H,1,7,9-14H2,2-5H3/t16-,17-,19+,20+/m0/s1 |
Clé InChI |
VCOVNILQQQZROK-RAUXBKROSA-N |
SMILES isomérique |
C[C@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCCC3(C)C)C)C1)C=C |
SMILES canonique |
CC1(CCCC2(C1CC=C3C2CCC(C3)(C)C=C)C)C |
Synonymes |
3beta-hydroxy-9beta-pimara-7,15-dien-19,6beta-olide 9beta-pimara-7,15-diene pimara-7,15-diene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


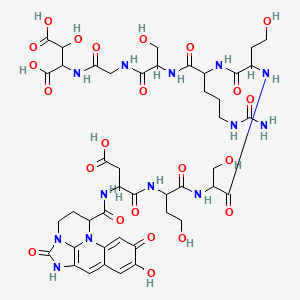
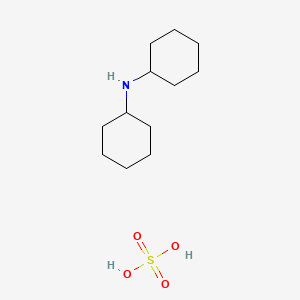


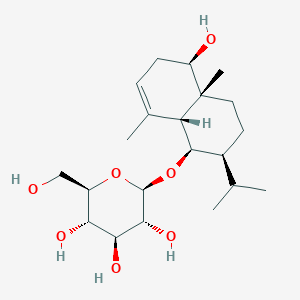
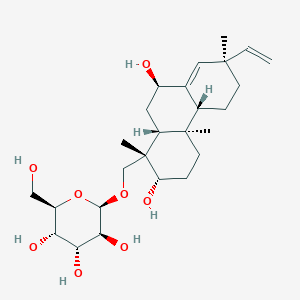
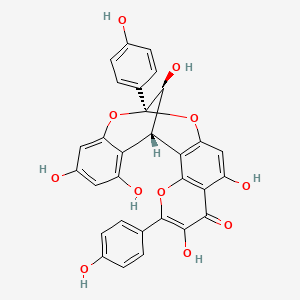
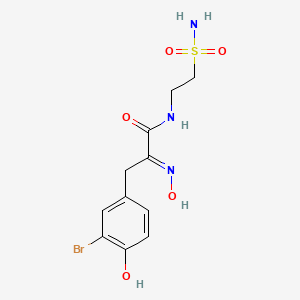
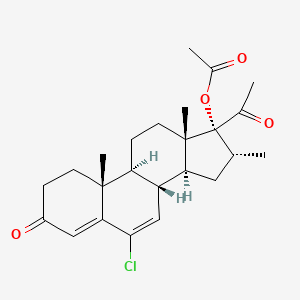
![beta-D-glucosyl-N-[(17Z)-hexacosenoyl]sphingosine](/img/structure/B1259372.png)

![(10S,13R,14R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1259376.png)
